N'-[(E)-(2-methoxyphenyl)methylidene]-3-(5-methyl-2-furyl)-1H-pyrazole-5-carbohydrazide
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Overview
Description
N’-[(E)-(2-methoxyphenyl)methylidene]-3-(5-methyl-2-furyl)-1H-pyrazole-5-carbohydrazide is a complex organic compound that belongs to the class of hydrazones This compound is characterized by its unique structure, which includes a pyrazole ring, a furan ring, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(2-methoxyphenyl)methylidene]-3-(5-methyl-2-furyl)-1H-pyrazole-5-carbohydrazide typically involves the condensation reaction between 3-(5-methyl-2-furyl)-1H-pyrazole-5-carbohydrazide and 2-methoxybenzaldehyde. The reaction is usually carried out in the presence of an acid catalyst, such as acetic acid, under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, resulting in the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, involving advanced techniques such as continuous flow reactors and automated synthesis systems. The use of high-purity reagents and stringent control of reaction conditions are crucial to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(2-methoxyphenyl)methylidene]-3-(5-methyl-2-furyl)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the aromatic rings can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.
Substitution: Various electrophiles or nucleophiles; reactions may require catalysts such as Lewis acids or bases.
Major Products Formed
Oxidation: Corresponding oxides or hydroxylated derivatives.
Reduction: Reduced hydrazones or amines.
Substitution: Substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N’-[(E)-(2-methoxyphenyl)methylidene]-3-(5-methyl-2-furyl)-1H-pyrazole-5-carbohydrazide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. Further research is needed to elucidate the precise molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-(4-methoxyphenyl)-N-[(E)-(5-methyl-2-furyl)methylidene]amine
- 2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-(5-methyl-2-furyl)methylidene]acetohydrazide
Uniqueness
N’-[(E)-(2-methoxyphenyl)methylidene]-3-(5-methyl-2-furyl)-1H-pyrazole-5-carbohydrazide is unique due to its specific combination of functional groups and structural features The presence of both a pyrazole and furan ring, along with the methoxyphenyl group, imparts distinct chemical and biological properties that differentiate it from other similar compounds
Properties
Molecular Formula |
C17H16N4O3 |
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Molecular Weight |
324.33 g/mol |
IUPAC Name |
N-[(E)-(2-methoxyphenyl)methylideneamino]-5-(5-methylfuran-2-yl)-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C17H16N4O3/c1-11-7-8-16(24-11)13-9-14(20-19-13)17(22)21-18-10-12-5-3-4-6-15(12)23-2/h3-10H,1-2H3,(H,19,20)(H,21,22)/b18-10+ |
InChI Key |
FRUGAMKFACWQRF-VCHYOVAHSA-N |
Isomeric SMILES |
CC1=CC=C(O1)C2=CC(=NN2)C(=O)N/N=C/C3=CC=CC=C3OC |
Canonical SMILES |
CC1=CC=C(O1)C2=CC(=NN2)C(=O)NN=CC3=CC=CC=C3OC |
Origin of Product |
United States |
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